REACTION_CXSMILES
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C(OCC)(=O)[CH2:2][C:3](OCC)=[O:4].[Na].[CH2:13]1[C:21]2[C:16](=[CH:17][C:18]([CH:22]=[CH:23][C:24](=[O:26])[CH3:25])=[CH:19][CH:20]=2)[CH2:15][CH2:14]1.[OH-].[Na+]>C(O)C.O>[OH:26][C:24]1[CH2:23][CH:22]([C:18]2[CH:17]=[C:16]3[C:21](=[CH:20][CH:19]=2)[CH2:13][CH2:14][CH2:15]3)[CH2:2][C:3](=[O:4])[CH:25]=1 |f:3.4,^1:11|
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Name
|
|
Quantity
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17.5 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
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Name
|
|
Quantity
|
1.91 g
|
Type
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reactant
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Smiles
|
[Na]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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19.25 g
|
Type
|
reactant
|
Smiles
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C1CCC2=CC(=CC=C12)C=CC(C)=O
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Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
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200 mL
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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to reflux temperature
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Type
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ADDITION
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Details
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was added over a period of two minutes
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Duration
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2 min
|
Type
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TEMPERATURE
|
Details
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the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for a period of 2 hours
|
Duration
|
2 h
|
Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for a further 11/2 hours
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Duration
|
2 h
|
Type
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EXTRACTION
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Details
|
the aqueous mixture was extracted twice with ethyl acetate (2×100 ml)
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Type
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TEMPERATURE
|
Details
|
warmed gently until the evolution of carbon dioxide
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Type
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EXTRACTION
|
Details
|
The aqueous mixture was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC(CC(C1)C=1C=C2CCCC2=CC1)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |